Bis[2-[(oxo)diphenylphosphino]phenyl] Ether
Overview
Description
“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether”, also known as DPEphos or DPEPO, is a wide bite angle diphosphine ligand used in inorganic and organometallic chemistry . It is one of the most popular large band-gap materials used to host blue TADF-based OLEDs .
Synthesis Analysis
The synthesis of “Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” involves purification by sublimation .Molecular Structure Analysis
The molecular formula of “Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” is C36H28O3P2 . It has a molecular weight of 570.55 .Chemical Reactions Analysis
“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” is used as a ligand in various inorganic reactions . One such reaction involves the preparation of copper(I) dimethylamino phosphine phenyl ether complexes .Physical And Chemical Properties Analysis
“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” is a solid at 20°C . It has a melting point of 280°C . It is soluble in chloroform .Scientific Research Applications
Hydrothermal Synthesis
Bis[(2—diphenylphosphino)phenyl]ether dioxide, a derivative of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, can be effectively synthesized using a hydrothermal method. This approach is more efficient, simpler, and environmentally friendlier compared to traditional techniques, yielding high-purity products in greater quantities (Xiu, 2007).
Photophysical and Electrochemical Properties
Bis[(2-diphenylphosphino)phenyl] ether, also referred to as POP, has been used in the study of heteroleptic [Cu(NN)(PP)]+ complexes, involving a comprehensive investigation of their electronic and structural properties. These complexes, significant in areas like electroluminescent devices and photoredox catalysis, demonstrate varied properties based on the ground-state geometry, metal-to-ligand charge transfer, and luminescence spectra (Leoni et al., 2018).
Catalysis in Arylation Reactions
Bis[2-(diphenylphosphino)phenyl] ether, in combination with palladium acetate, forms a highly active catalyst system for the coupling of anilines with aryl bromides. This system demonstrates effectiveness across a range of substrates, including electron-poor anilines and electron-rich aryl bromides, and exhibits tolerance to steric congestion (Sadighi, Harris, & Buchwald, 1998).
Amphiphilic Diphosphines Synthesis and Use in Hydroformylation
Novel amphiphilic diphosphines based on bis[2-(diphenylphosphino)phenyl] ether have been synthesized for use in hydroformylation reactions. These diphosphines, when used in hydroformylation, achieve high linear/branched ratios and activities, along with minimal isomerization (Buhling et al., 1997).
Structural and Emission Properties in Cu(I) and Ni(II) Complexes
The synthesis and structural characterization of pseudotetrahedral complexes involving Bis[2-(diphenylphosphino)phenyl] ether have been studied. These complexes, particularly those containing Cu(I), exhibit unique photophysical properties, including high emission quantum yields and long excited-state lifetimes (Kuang et al., 2002).
Self-Assembly in Macrocyclic Dinuclear Pd(II)-Phosphine Complexes
Bis[4-[2-(diphenylphosphino)ethyl]phenyl] ether, a related ligand, undergoes spontaneous self-assembly under thermodynamic control to form macrocyclic dinuclear complexes. This process does not require specialized techniques like high dilution methods (Fujita et al., 1993).
Lanthanide Halide and Nitrate Complexes
Complexes of bisphosphine dioxide ethers with lanthanide chlorides, bromides, and nitrates have been synthesized. These complexes exhibit ionic structures and highlight the flexibility of the ligand structure in coordination (Fawcett et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-diphenylphosphoryl-2-(2-diphenylphosphorylphenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O3P2/c37-40(29-17-5-1-6-18-29,30-19-7-2-8-20-30)35-27-15-13-25-33(35)39-34-26-14-16-28-36(34)41(38,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTVYRDSOVWELU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O3P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-[(oxo)diphenylphosphino]phenyl] Ether |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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